3-(2,4,5-Trimethylphenyl)prop-2-enal
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Overview
Description
3-(2,4,5-Trimethylphenyl)prop-2-enal is an organic compound with the molecular formula C₁₂H₁₄O It is characterized by the presence of a prop-2-enal group attached to a 2,4,5-trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethylphenyl)prop-2-enal typically involves the aldol condensation reaction between 2,4,5-trimethylbenzaldehyde and acetaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 3-(2,4,5-Trimethylphenyl)propan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4,5-Trimethylphenyl)propanoic acid.
Reduction: Formation of 3-(2,4,5-Trimethylphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,4,5-Trimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trimethylphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects may be mediated through the formation of covalent bonds with proteins, enzymes, or other biomolecules, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-enal
- 3-(2,4-Dimethylphenyl)prop-2-enal
- 3-(3,4,5-Trimethylphenyl)prop-2-enal
Uniqueness
3-(2,4,5-Trimethylphenyl)prop-2-enal is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.
Properties
IUPAC Name |
(E)-3-(2,4,5-trimethylphenyl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-8H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMZYOWUZPWNE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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